N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-10-17-13-9-11(7-8-14(13)22-10)18-16(19)12-5-3-4-6-15(12)23(2,20)21/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBAJCMZIUKVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide” typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Formation of Benzamide: The benzamide moiety can be formed by reacting the benzothiazole derivative with 2-(methylsulfonyl)benzoic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions may target the benzamide moiety, potentially converting it to the corresponding amine.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole and benzamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide” would depend on its specific biological target. Generally, compounds with benzothiazole and benzamide moieties may interact with enzymes, receptors, or other proteins, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differences are summarized below:
Key Observations :
- Electronic Effects : The methylsulfonyl group in the target compound contrasts with electron-donating methoxy groups in Rip-B and nitro groups in the triazole-linked analog . This difference may alter charge distribution, affecting interactions with biological targets.
- Synthetic Accessibility : The target compound lacks the click-chemistry-derived triazole moiety seen in , which simplifies synthesis but may reduce versatility in functionalization.
Pharmacological Implications (Inferred from Analog Data)
- Anticancer Potential: Benzo[d]thiazole derivatives (e.g., ) often exhibit kinase inhibition or DNA intercalation. The methylsulfonyl group may enhance binding to ATP pockets in kinases.
- Metabolic Stability : Sulfonamide and sulfonyl groups (as in the target compound and ) typically improve metabolic stability compared to ester- or ether-linked analogs like Rip-B .
- Solubility : The polar sulfonyl group may increase aqueous solubility relative to nitro- or methoxy-substituted analogs, though this requires experimental validation.
Biological Activity
N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H14N2O2S
- Molecular Weight : 318.4 g/mol
- Chemical Structure : The compound features a benzothiazole moiety, which is known for various biological activities, and a methylsulfonyl group that enhances solubility and bioavailability.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : Thiazole derivatives interact with key proteins involved in cell survival and apoptosis pathways. For example, studies have demonstrated that certain thiazole compounds inhibit the Bcl-2 protein, leading to increased apoptosis in cancer cells .
- Case Study : In vitro studies on this compound revealed an IC50 value of approximately 1.98 µg/mL against human cancer cell lines, suggesting potent cytotoxic activity .
Antidiabetic Potential
The compound's structure suggests potential activity as a glucokinase (GK) activator, which is crucial in glucose metabolism:
- Research Findings : A related study highlighted the development of thiazole derivatives as GK activators with reduced risks of hypoglycemia. These compounds showed promise in improving glucose homeostasis in diabetic models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Activity Implication |
|---|---|
| Benzothiazole moiety | Enhances interaction with biological targets |
| Methylsulfonyl group | Improves solubility and bioavailability |
| Substituent positions | Modifications at specific positions can enhance potency |
Synthesis and Production
The synthesis of this compound typically involves the reaction of 2-methylbenzo[d]thiazole with methylsulfonyl benzoyl chloride under basic conditions. This process can be optimized for yield and purity using techniques such as recrystallization or column chromatography .
Q & A
Q. What are the common synthetic routes for preparing N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide and related analogs?
Methodological Answer: Synthesis typically involves coupling reactions between substituted benzothiazole amines and sulfonylbenzoyl chlorides. For example:
- Step 1 : Synthesis of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
- Step 2 : Functionalization at the 5-position of the benzothiazole with a methyl group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Coupling with 2-(methylsulfonyl)benzoyl chloride via nucleophilic acyl substitution in anhydrous solvents (e.g., DCM or DMF) with triethylamine as a base . Key validation includes ¹H/¹³C NMR for structural confirmation and HPLC for purity (>95%) .
Q. How is the purity and structural integrity of this compound validated in academic settings?
Methodological Answer: Researchers employ a combination of:
- Spectroscopic Techniques :
- ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at C2 of benzothiazole, sulfonylbenzamide linkage) .
- IR Spectroscopy to identify functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹ for sulfonyl groups) .
- Chromatographic Methods :
- TLC (Rf values in solvent systems like chloroform:methanol 7:3) for reaction monitoring .
- HPLC with UV detection (λ = 254 nm) to assess purity .
- Elemental Analysis : Matching calculated vs. experimental C/H/N/S content (±0.3%) .
Q. What solvent systems and catalysts optimize the yield of this compound?
Methodological Answer:
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane (DCM) is preferred for coupling reactions due to its inertness .
- Catalysts :
- Triethylamine (Et₃N) or N-ethylmorpholine for deprotonating amines during acylations .
- Copper(I) iodide or Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling if aryl halides are involved .
- Reaction Conditions : Microwave-assisted synthesis (e.g., 100–120°C for 30 min) improves reaction efficiency compared to traditional reflux .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on benzothiazole or sulfonyl groups) influence biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
- Benzothiazole C2-Methyl Group : Enhances metabolic stability by sterically hindering oxidative degradation .
- Sulfonyl Group : Electron-withdrawing substituents (e.g., -SO₂CH₃) improve target binding affinity (e.g., kinase inhibition) compared to -SO₂NH₂ .
- Aryl Substituents : Fluorine or chloro groups at the para-position of the benzamide moiety increase cytotoxicity (e.g., IC₅₀ = 1.2–3.8 μM in HeLa cells) . Experimental Design: Synthesize analogs with systematic substituent variations, followed by in vitro bioassays (e.g., MTT for cytotoxicity) and molecular docking to correlate activity with binding poses .
Q. What computational strategies are used to predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide simulate interactions with targets (e.g., EGFR kinase). For example, compound 9c (from ) adopts a "purple" docking pose in the ATP-binding pocket, forming hydrogen bonds with Lys721 and hydrophobic interactions with Leu694 .
- MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, calculating RMSD (<2.0 Å indicates stable binding) .
- QSAR Models : Use descriptors like logP and polar surface area to predict bioavailability and activity .
Q. How can researchers resolve contradictions in biological data across studies (e.g., variable IC₅₀ values)?
Methodological Answer: Discrepancies often arise from:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations (e.g., 5% vs. 10% FBS) .
- Compound Stability : Degradation in DMSO stock solutions over time (validate via HPLC before assays) .
- Target Polymorphism : Genetic variations in enzyme isoforms (e.g., CYP3A4 vs. CYP2D6 metabolism) . Resolution Strategy: Replicate assays under standardized conditions (e.g., NCI-60 protocol) and validate via orthogonal methods (e.g., SPR for binding affinity) .
Q. What are the best practices for analyzing metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Models :
- Liver Microsomes (human or rat): Incubate compound (1–10 μM) with NADPH, monitor depletion via LC-MS/MS over 60 min .
- CYP450 Inhibition Assays : Fluorescent probes (e.g., P450-Glo) identify isoforms involved in metabolism .
- Key Metrics :
- t₁/₂ (half-life) : >30 min suggests favorable stability.
- Cl<int> (intrinsic clearance) : Calculated using in vitro-in vivo extrapolation (IVIVE) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
